Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl core linked to a piperazine moiety substituted with a 3-nitrobenzyl group. The 3-nitro substituent may influence electronic properties and receptor binding compared to other analogs, as discussed below.
Properties
IUPAC Name |
[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-24(22-11-9-21(10-12-22)20-6-2-1-3-7-20)26-15-13-25(14-16-26)18-19-5-4-8-23(17-19)27(29)30/h1-12,17H,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEYEFMHHKQJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Functional Group Transformations
The nitro group and methanone moiety enable further derivatization:
Nitro Group Reactivity
Methanone Reactivity
Catalytic Cross-Coupling Reactions
The biphenyl system participates in palladium-catalyzed cross-couplings to generate extended aromatic systems:
Challenges : Competing dehalogenation observed in brominated analogs during coupling .
Stability and Degradation Pathways
Stability studies reveal sensitivity to:
-
Light : Nitro group undergoes partial photolytic reduction over 72 hours (HPLC monitoring).
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Moisture : Hydrolysis of the methanone to carboxylic acid occurs in aqueous acidic/alkaline media .
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Oxidative Stress : MnO₂ in acetone oxidizes the benzyl CH₂ group to ketone (15% yield).
Comparative Reactivity of Structural Analogs
The 3-nitro substitution distinctively influences reactivity compared to other derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity :
- Research indicates that compounds with piperazine moieties exhibit antidepressant effects. Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone may influence serotonin and norepinephrine pathways, contributing to mood regulation. Studies have demonstrated that similar piperazine derivatives can enhance neurotransmitter levels, suggesting a potential for treating depression .
-
Antitumor Properties :
- Some derivatives of biphenyl compounds have shown cytotoxic effects against various cancer cell lines. For instance, compounds containing piperazine structures have been linked to apoptosis in cancer cells. This compound could be investigated for its efficacy against specific tumors, potentially serving as a lead compound in anticancer drug development .
- Antimicrobial Activity :
Case Studies
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations in the Aryl Piperazine Substituent
The substituent on the piperazine ring critically impacts biological activity. Key analogs and their properties are summarized in Table 1.
Table 1: Comparison of Aryl Piperazine Derivatives
| Compound Name | Substituent on Piperazine | Key Properties/Activities | References |
|---|---|---|---|
| Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone | 3-Nitrobenzyl | Hypothesized CNS activity (based on QSAR) | - |
| Biphenyl-4-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone | 3-Chlorophenyl | Structural analog; chlorine enhances lipophilicity | |
| Biphenyl-4-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone | 2-Methoxyphenyl | High antipsychotic activity, low catalepsy | |
| Biphenyl-4-yl[4-(2,3-dichlorophenyl)piperazin-1-yl]methanone | 2,3-Dichlorophenyl | Balanced anti-dopaminergic/serotonergic effects | |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Nitro-to-amine conversion improves solubility |
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitro group (strong electron-withdrawing) may reduce electron density on the piperazine ring compared to 2-methoxy (electron-donating) or chloro (moderate electron-withdrawing) groups. This could alter receptor affinity, as QSAR models correlate electron affinity (EA) with anti-dopaminergic activity .
- Catalepsy Induction : Derivatives with 2-methoxy or 2,3-dichloro substituents exhibit lower catalepsy, suggesting substituent position (ortho/meta) influences side-effect profiles .
- Synthetic Flexibility : Reduction of the nitro group to an amine (e.g., in ) demonstrates a strategy to modulate solubility and target amine receptors.
Modifications in the Linking Group and Core Structure
Table 2: Variations in Linker and Core
Key Findings :
Pharmacokinetic and QSAR Insights
QSAR models for biphenyl-aryl piperazine derivatives highlight two critical parameters:
QPlogBB (Brain/Blood Partition Coefficient) : Derivatives with QPlogBB > 0.3 (e.g., 2-methoxy analog) show superior CNS penetration .
Electron Affinity (EA) : Higher EA correlates with stronger anti-dopaminergic activity, suggesting nitro or chloro substituents may enhance D2 receptor binding .
Biological Activity
Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.41 g/mol. The structural characteristics include:
- A biphenyl backbone
- A piperazine moiety
- A methanone functional group
- A nitro group attached to a benzyl substituent
This unique arrangement may enhance its interaction with biological targets, potentially leading to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the biphenyl framework.
- Introduction of the piperazine ring.
- Substitution of the nitrobenzyl group.
These steps allow for the efficient construction of the compound while providing opportunities for further functionalization.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown activity against various bacterial strains, including:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 mg/mL |
| Compound B | Escherichia coli | 0.025 mg/mL |
These findings suggest that the nitro substitution may enhance the polarity and bioactivity of this compound, potentially increasing its efficacy against pathogens .
Anticancer Potential
The piperazine derivatives have also been investigated for their anticancer properties. Studies have shown that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa (cervical cancer) | 10 µM |
| Compound D | MCF7 (breast cancer) | 15 µM |
These results indicate that this compound may possess similar anticancer activity due to its structural features .
Study on Antibacterial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains. The results demonstrated a significant reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the compound could be a promising candidate for developing new antibacterial agents .
Evaluation of Anticancer Activity
A recent evaluation focused on the compound's effects on various cancer cell lines. The study highlighted its potential as an anticancer agent, showing selective cytotoxicity towards tumor cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis in cancer cells, making it a candidate for further development in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing piperazine-containing methanone derivatives like Biphenyl-4-yl[4-(3-nitrobenzyl)piperazin-1-yl]methanone?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a benzylpiperazine derivative with a substituted benzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) (e.g., 0.5 mmol substrate, 0.75 mmol base, 0.5 mmol benzoyl chloride). Purification is achieved via crystallization (e.g., Et₂O) or flash chromatography . Key steps include optimizing reaction time, solvent polarity, and stoichiometry to avoid byproducts like N-acylated impurities.
Q. How are structural and purity characteristics of such compounds validated in academic research?
- Answer : Researchers use:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.00–7.32 ppm, piperazine CH₂ at δ 2.47–3.82 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
- Elemental analysis : Comparison of calculated vs. observed C/H/N percentages (e.g., C 61.67% vs. 61.71% in compound 18) .
- Chromatography : TLC (Rf values 0.39–0.44) or HPLC for purity assessment .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in pharmacological data for structurally analogous compounds?
- Answer : Discrepancies in receptor binding or activity (e.g., H1/H4 receptor ligands vs. antipsychotics) may arise from:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) alter electron density, affecting receptor interactions. For example, 3-nitrobenzyl groups enhance H4 affinity, while bromophenyl groups improve antipsychotic activity .
- Conformational analysis : Molecular docking studies can explain why biphenyl derivatives show higher selectivity for dopamine D2 receptors compared to monocyclic analogs .
- Table : Comparison of substituent impacts on activity:
| Substituent | Biological Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Nitrobenzyl | H4 Receptor | 12 nM | |
| 4-Bromophenyl | D2 Receptor | 0.8 μM | |
| 3-Trifluoromethyl | 5-HT2A | 45 nM |
Q. How can QSAR (Quantitative Structure-Activity Relationship) models guide the optimization of this compound for CNS applications?
- Answer : Key parameters include:
- Lipophilicity (logP) : Optimal range (2.5–3.5) for blood-brain barrier penetration. Nitro groups increase logP but may reduce solubility .
- Steric parameters : Bulky biphenyl groups improve receptor fit but may hinder synthesis yields .
- Electrostatic interactions : Nitro groups enhance π-π stacking with aromatic residues in receptor binding pockets .
- Methodology : Use MLR (Multiple Linear Regression) with descriptors like molar refractivity, polar surface area, and Hammett constants .
Q. What analytical challenges arise in characterizing nitro-substituted piperazine derivatives, and how are they addressed?
- Answer : Challenges include:
- Nitro group instability : Degradation under high-temperature GC conditions. Use LC-MS instead of GC-MS .
- Spectral overlap : Aromatic protons in nitrobenzyl and biphenyl moieties require high-resolution NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .
- Reduction artifacts : Nitro-to-amine reduction during synthesis (e.g., using SnCl₂) requires strict inert atmospheres .
Methodological Considerations
Q. How do researchers design control experiments to validate synthetic pathways for nitrobenzyl-piperazine derivatives?
- Answer : Critical controls include:
- Blank reactions : Omitting the benzoyl chloride to confirm no self-condensation of piperazine .
- Isotopic labeling : N-labeled piperazine to track incorporation efficiency via MS .
- Byproduct analysis : LC-MS monitoring for N-acylated or dimerized impurities .
Q. What computational tools are employed to predict metabolic stability of this compound?
- Answer : Tools include:
- CYP450 inhibition assays : Liver microsomes to identify metabolic hotspots (e.g., nitro group reduction) .
- In silico prediction : Software like Schrödinger’s ADMET Predictor or SwissADME to estimate clearance rates and metabolite profiles .
Data Contradiction Analysis
Q. Why might in vitro receptor binding data conflict with in vivo efficacy studies for structurally similar compounds?
- Answer : Potential reasons:
- Off-target effects : High H4 receptor affinity in vitro may mask antipsychotic D2 activity in vivo .
- Pharmacokinetic factors : Poor bioavailability due to nitro group metabolism (e.g., nitroreductase-mediated degradation) .
- Species differences : Rodent vs. human receptor subtype expression profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
